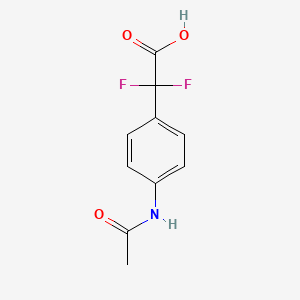
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid is an organic compound that features a difluoroacetic acid moiety attached to a 4-acetamidophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both acetamido and difluoroacetic acid groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-acetamidophenylboronic acid.
Difluoroacetylation: The 4-acetamidophenylboronic acid undergoes a difluoroacetylation reaction using difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Material Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions in biological systems.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds used in various industries.
Mechanism of Action
The mechanism of action of 2-(4-Acetamidophenyl)-2,2-difluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and specificity for its target. Additionally, the acetamido group may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol (Paracetamol): A widely used analgesic and antipyretic.
2,2-Difluoroacetic Acid: A simple difluorinated carboxylic acid.
4-Acetamidobenzoic Acid: An acetamido-substituted benzoic acid.
Uniqueness
2-(4-Acetamidophenyl)-2,2-difluoroacetic acid is unique due to the combination of the acetamido and difluoroacetic acid groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds. The presence of the difluoroacetic acid moiety, in particular, can enhance the compound’s stability, reactivity, and potential interactions with biological targets.
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H9F2NO3/c1-6(14)13-8-4-2-7(3-5-8)10(11,12)9(15)16/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI Key |
VENPPOUEJXIFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)





![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride](/img/structure/B13597890.png)

![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)




